3-amino-5-methyl-3H-pyridin-2-one
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Overview
Description
3-amino-5-methyl-3H-pyridin-2-one: is a heterocyclic compound with a pyridinone core structure. This compound is characterized by the presence of an amino group at the 3rd position and a methyl group at the 5th position of the pyridinone ring. It is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methyl-3H-pyridin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-methyl-4-nitropyridine-1-oxide with ammonia, followed by reduction to yield the desired compound . Another approach involves the condensation of 3-methylpyridine with formamide under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-amino-5-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridinones.
Scientific Research Applications
Chemistry: 3-amino-5-methyl-3H-pyridin-2-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in receptor binding studies. It has shown potential in the development of enzyme inhibitors .
Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also explored as a scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
- 3-amino-1-methyl-5-trifluoromethyl-1H-pyridin-2-one
- 4-amino-5-methyl-1H-pyridin-2-one
- 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one
Comparison: Compared to these similar compounds, 3-amino-5-methyl-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the amino group at the 3rd position and the methyl group at the 5th position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-amino-5-methyl-3H-pyridin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3,5H,7H2,1H3 |
InChI Key |
JHHKKQAVHPJKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=O)N=C1)N |
Origin of Product |
United States |
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